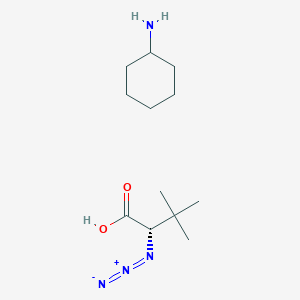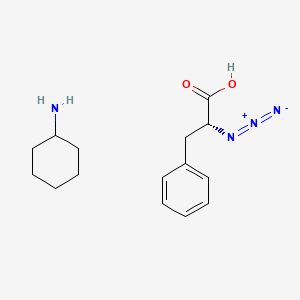
2.3.6-Trichlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2.3.6-Trichlorobiphenyl is a synthetic organic compound with the formula C12H7Cl3. It belongs to the class of polychlorinated biphenyls (PCBs), which are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . It is also known by other names such as PCB 27 and 1,1’-Biphenyl, 2,3’,6-trichloro .
Molecular Structure Analysis
The molecular structure of 2.3.6-Trichlorobiphenyl consists of two benzene rings (biphenyl) with three chlorine atoms attached. The IUPAC name for this compound is 1,2,4-trichloro-3-phenylbenzene . The molecular weight of this compound is 257.543 g/mol .Physical And Chemical Properties Analysis
2.3.6-Trichlorobiphenyl is a solid substance. It is insoluble in water . The logP value, which is a measure of the compound’s lipophilicity, is 5.7 .Safety and Hazards
2.3.6-Trichlorobiphenyl may be harmful by inhalation or ingestion. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. Prolonged contact may result in severe burns and destruction of tissue . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2.3.6-Trichlorobiphenyl can be achieved by a multi-step process involving various chemical reactions.", "Starting Materials": ["Biphenyl", "Chlorine gas", "Aluminum chloride", "Iron powder", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium nitrite", "Sulfuric acid", "Nitric acid"], "Reaction": [ "Step 1: Nitration of Biphenyl - Biphenyl is nitrated using a mixture of nitric and sulfuric acid to form 2-nitrobiphenyl.", "Step 2: Reduction of 2-nitrobiphenyl - 2-nitrobiphenyl is reduced using iron powder and hydrochloric acid to form 2-aminobiphenyl.", "Step 3: Diazotization of 2-aminobiphenyl - 2-aminobiphenyl is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Chlorination of Biphenyl - Biphenyl is chlorinated using chlorine gas and aluminum chloride to form 2,3-dichlorobiphenyl.", "Step 5: Coupling of Diazonium Salt and 2,3-dichlorobiphenyl - The diazonium salt is coupled with 2,3-dichlorobiphenyl using sodium hydroxide and sodium carbonate to form 2.3.6-Trichlorobiphenyl." ] } | |
CAS RN |
58702-45-9 |
Product Name |
2.3.6-Trichlorobiphenyl |
Molecular Formula |
C12H7Cl3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)
